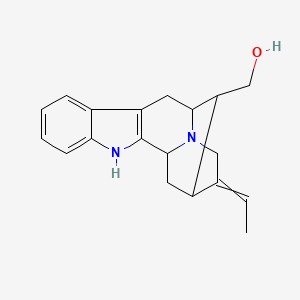

16-表诺马库辛 B

描述

Synthesis Analysis

The first stereospecific and enantiospecific total synthesis of 16-Epinormacusine B was achieved by Jianming Yu, Xuebin Liao, and James M. Cook (2002). Their methodology also led to the synthesis of related sarpagine indole alkaloids, demonstrating control over the formation of the required ether in the final products with high yields through the treatment of corresponding alcohols with DDQ/THF (Yu, Liao, & Cook, 2002).

Molecular Structure Analysis

16-Epinormacusine B's molecular structure is characterized by its indole alkaloid skeleton, which is common in the sarpagine family. The stereochemistry at C-16 is a defining feature, distinguishing it from other members of this group. The synthesis efforts by Yu et al. (2002) and subsequent studies have provided insight into the stereochemical control required to achieve the desired configuration at this and other stereocenters in the molecule.

Chemical Reactions and Properties

The key reactions involved in the synthesis of 16-Epinormacusine B include the chemospecific and regiospecific hydroboration/oxidation at C(16)-C(17), and the oxy-anion Cope rearrangement followed by protonation of the enolate under conditions of kinetic control. These steps are crucial for establishing the correct stereochemistry across multiple centers in the molecule (Yu, Wang, Wearing, Ma, & Cook, 2003).

Physical Properties Analysis

While specific details on the physical properties of 16-Epinormacusine B are not provided in the available literature, the general physical properties of sarpagine indole alkaloids include solid states at room temperature, with specific optical rotations and melting points that vary depending on the particular compound and its stereochemistry.

Chemical Properties Analysis

The chemical properties of 16-Epinormacusine B, as with other indole alkaloids, include a high degree of reactivity at the indole moiety and the presence of multiple chiral centers that affect its reactivity and interactions with biological targets. The synthetic approach outlined by Yu et al. (2002, 2003) highlights the molecule's ability to undergo controlled chemical transformations, leading to the formation of specific ether and cyclic ether structures with high stereochemical control.

For more in-depth information on the chemical synthesis, structural analysis, and chemical properties of 16-Epinormacusine B and related compounds, the works of Jianming Yu and colleagues provide a comprehensive overview (Yu et al., 2002; Yu, Wang, Wearing, Ma, & Cook, 2003).

科学研究应用

立体选择性全合成:已经实现了包括 16-表诺马库辛 B 在内的蛇根木吲哚生物碱的立体选择性全合成。这种合成方法还导致了脱氢-16-表诺马库辛 B 的产生 (Yu, Liao, & Cook, 2002)。

对映选择性全合成:已经开发出一种高效的策略,用于全合成与蛇根木相关的吲哚生物碱,包括 this compound。该方法涉及特定碳位置的化学选择性和区域选择性氢硼化/氧化,从而在合成过程中实现高立体控制 (Yu, Wang, Wearing, Ma, & Cook, 2003)。

通过环加成反应的正式合成:已经报道了利用 [5+2] 环加成策略的 this compound 的形式合成。这种方法是蛇根木生物碱全合成广义策略的一部分 (Krüger & Gaich, 2016)。

安全和危害

The safety data sheet for 16-Epinormacusine B advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

生化分析

Temporal Effects in Laboratory Settings

The effects of 16-Epinormacusine B can change over time in laboratory settings. Studies have shown that the stability and degradation of 16-Epinormacusine B can influence its long-term effects on cellular function . For instance, prolonged exposure to 16-Epinormacusine B can lead to changes in cellular metabolism and gene expression, which may have lasting impacts on cell behavior. Additionally, the stability of 16-Epinormacusine B in different experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of 16-Epinormacusine B vary with different dosages in animal models. At lower doses, 16-Epinormacusine B may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage . These threshold effects highlight the importance of optimizing the dosage of 16-Epinormacusine B to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

16-Epinormacusine B is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence the flux of metabolites through these pathways, leading to changes in metabolite levels and overall cellular metabolism. For example, 16-Epinormacusine B can modulate the activity of key enzymes involved in energy production and biosynthesis, thereby affecting the metabolic state of the cell.

Subcellular Localization

The subcellular localization of 16-Epinormacusine B is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 16-Epinormacusine B may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production.

属性

IUPAC Name |

(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTDUGOBAOLMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Record name | Normacusine B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Normacusine_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[3-(2-methoxyethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/no-structure.png)

![Tetramethylethylene)bis(3,5-di-tert-butylsalicylideneiminato)]cobalt(II)](/img/structure/B1180735.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)

![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)

![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)